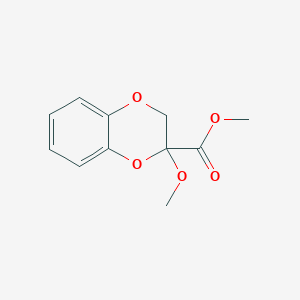
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
説明
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADBAC is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as a disinfectant and antimicrobial agent in various industries, including healthcare, food processing, and water treatment.
科学的研究の応用
Antimicrobial Activity
“N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide” and its derivatives have been studied for their potential antimicrobial properties. Research indicates that certain adamantyl carbothioamide derivatives exhibit potent antibacterial activity against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . This suggests that the compound could be useful in developing new antimicrobial agents.
Hypoglycemic Effects
Studies have also explored the hypoglycemic activities of adamantane derivatives. Some compounds have shown significant reduction of serum glucose levels in streptozotocin-induced diabetic rats, indicating potential applications in managing diabetes . The adamantyl group may play a role in enhancing the activity of these molecules.
Synthetic Cannabinoid Detection
Adamantane derivatives have been identified in the structure of synthetic cannabinoids, such as APICA and APINACA, which are designer drugs found in illegal products . The adamantyl group contributes to the psychoactive properties of these substances, and understanding its role can aid in the detection and regulation of such drugs.
Organic Synthesis Applications
The adamantane structure is also significant in organic synthesis. The reactivity of adamantane derivatives allows for the production of various disubstituted adamantane derivatives, which are valuable in synthetic chemistry for creating complex molecules .
作用機序
Target of Action
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds typically target cannabinoid receptors in the nervous system, influencing neurotransmitter release in the brain.
Mode of Action
Synthetic cannabinoids generally work by binding to cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids . This interaction can lead to changes in perception, mood, consciousness, cognition, and motor coordination.
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
The adamantane group in the compound is known for its high thermal stability and resistance to most common chemical reactions , which might influence its pharmacokinetic properties.
Result of Action
Synthetic cannabinoids can cause a wide range of effects, from euphoria and relaxation to harmful effects such as tachycardia, hypertension, hallucinations, and even seizures .
Action Environment
The action, efficacy, and stability of N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . .
特性
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-21(18(22)16-3-2-4-17(20)8-16)12-19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHMSGGZKAOENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4174213.png)
![4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4174216.png)
![ethyl 3,3,3-trifluoro-2-{2-[(4-fluorobenzoyl)amino]-4-methyl-1,3-benzothiazol-6-yl}-2-hydroxypropanoate](/img/structure/B4174217.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4174226.png)
![N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4174230.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4174243.png)
![4-amino-N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4174259.png)
![2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4174260.png)
![2-[(6-ethoxy-3-pyridazinyl)oxy]-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B4174267.png)
![N-{3'-acetyl-1-[2-(diethylamino)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4174271.png)

![4-benzoylbenzyl N-[(3-nitrophenyl)sulfonyl]glycinate](/img/structure/B4174293.png)